Desloratadine Citric Amide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desloratadine Citric Amide is a derivative of Desloratadine, a second-generation, nonsedating antihistamine. Desloratadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. This compound is an impurity of Desloratadine and is known to inhibit the generation and release of inflammatory mediators from basophils and mast cells .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Desloratadine Citric Amide involves the synthesis of Desloratadine followed by its conversion to the citric amide derivative. The synthesis of Desloratadine typically involves the following steps:

Formation of Loratadine: Loratadine is synthesized through a series of reactions starting from piperidine and phthalic anhydride.

Conversion to Desloratadine: Loratadine is then converted to Desloratadine through a process of hydrolysis and subsequent reduction.

Formation of this compound: Desloratadine is reacted with citric acid under specific conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The preparation method for Desloratadine oral liquid, for example, involves the addition of organic acid salt into a cosolvent .

化学反应分析

Types of Reactions

Desloratadine Citric Amide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different pharmacological properties and applications.

科学研究应用

Desloratadine Citric Amide has several scientific research applications, including:

Chemistry: The compound is used in the study of chemical reactions and mechanisms, particularly in the context of antihistamine derivatives.

Biology: It is used in biological research to study the effects of antihistamines on cellular processes and inflammatory responses.

Medicine: this compound is investigated for its potential therapeutic applications in treating allergic conditions and other inflammatory diseases.

作用机制

Desloratadine Citric Amide exerts its effects by competing with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, leading to the temporary relief of symptoms such as nasal congestion and watery eyes . The compound also inhibits the release of inflammatory mediators from basophils and mast cells, reducing inflammation and allergic responses .

相似化合物的比较

Similar Compounds

Cetirizine: Another second-generation antihistamine used to treat allergic reactions.

Fexofenadine: A nonsedating antihistamine similar to Desloratadine.

Loratadine: The parent compound of Desloratadine, used for similar indications.

Uniqueness

Desloratadine Citric Amide is unique due to its specific chemical structure and the presence of the citric amide group. This structural difference can lead to variations in pharmacological properties and therapeutic applications compared to other similar compounds .

生物活性

Desloratadine Citric Amide is a derivative of desloratadine, a well-known second-generation antihistamine. This compound has gained attention for its potential biological activities beyond its traditional use in treating allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and emerging therapeutic applications.

Pharmacological Profile

Desloratadine itself is recognized primarily for its selective H1-receptor antagonist properties, which help alleviate symptoms associated with allergic rhinitis and other allergic conditions. It operates by blocking the action of histamine, a chemical responsible for many allergy symptoms such as nasal congestion and itching .

- H1-Receptor Antagonism : Desloratadine selectively inhibits peripheral H1 receptors, preventing histamine from exerting its effects on target tissues. This mechanism is crucial in reducing allergic symptoms without causing sedation, a common side effect of first-generation antihistamines .

- Anti-inflammatory Effects : In vitro studies indicate that desloratadine can inhibit the release of pro-inflammatory cytokines (IL-4, IL-6, IL-8, IL-13) from mast cells and basophils. This suggests that it may have broader anti-inflammatory properties beyond simple antihistaminic action .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of desloratadine, particularly against coronaviruses. In laboratory settings, desloratadine has demonstrated significant inhibition of SARS-CoV-2 entry into cells via the endosomal pathway:

- Dose-Dependent Efficacy : Desloratadine exhibited an EC50 value of approximately 0.7 µM against SARS-CoV-2, indicating high potency without cytotoxic effects at therapeutic concentrations .

- Broad-Spectrum Antiviral Effects : The compound also showed effectiveness against other benign coronaviruses such as HCoV-229E and HCoV-OC43, suggesting a common mechanism of action against this viral family .

Case Studies and Clinical Findings

A meta-analysis assessing desloratadine's efficacy in allergic rhinitis treatment revealed significant improvements in total symptom scores compared to placebo. Notable findings include:

| Study Parameter | Desloratadine Group | Placebo Group | P-value |

|---|---|---|---|

| Total Symptoms Score (SMD) | -1.63 | - | 0.004 |

| Nasal Symptoms Score (SMD) | -0.66 | - | <0.001 |

| Nasal Airflow Improvement (SMD) | 0.32 | - | 0.005 |

These results underscore desloratadine's effectiveness in managing allergic symptoms and improving nasal airflow .

Synthesis and Derivatives

Research has also explored the synthesis of novel derivatives of desloratadine, including those with enhanced biological activities:

属性

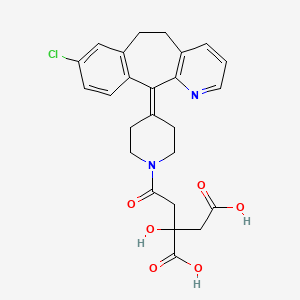

IUPAC Name |

2-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-oxoethyl]-2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN2O6/c26-18-5-6-19-17(12-18)4-3-16-2-1-9-27-23(16)22(19)15-7-10-28(11-8-15)20(29)13-25(34,24(32)33)14-21(30)31/h1-2,5-6,9,12,34H,3-4,7-8,10-11,13-14H2,(H,30,31)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIKKMKTABMKLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC(CC(=O)O)(C(=O)O)O)C4=C1C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。